N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(3,5-Dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. Key structural features include:
- A 5-oxo group on the pyrimidine ring.
- A 3-methyl substituent on the thiazole moiety.
- A carboxamide group at position 6, substituted with a 3,5-dimethylphenyl aromatic ring.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-9-4-10(2)6-12(5-9)18-14(20)13-7-17-16-19(15(13)21)11(3)8-22-16/h4-8H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJHYDAFERXMEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . Microwave-assisted synthesis has also been explored to enhance yield and reduce reaction times .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the active methylene group.
Scientific Research Applications
Based on the search results, the compound N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, also known as Product Name N-(3,5-dimethylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, has the molecular formula C16H15N3O2S and a molecular weight of 313.38.
Here's what the search results indicate regarding applications and research on related compounds:
-
Anticancer Activity of Thiazole Derivatives :
- Thiazole derivatives have been investigated for anticancer activity . For example, novel thiazole pyrimidine derivatives have been synthesized and evaluated for antiproliferative activity against various human cancer cell lines (A375, C32, DU145, MCF-7/WT) and normal cell lines (CHO-K1 and HaCaT) .
- Pyridine-substituted thiazole hybrids have also demonstrated anticancer activity against liver carcinoma (HepG2), laryngeal carcinoma (Hep-2), prostate cancer (PC3), and breast cancer (MCF-7) cell lines .
- Other Thiazole Applications :
-
Related Compounds :
- Other thiazole compounds and their applications include:
- N-(2,4-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide .
- 1-(2-(1-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)ethyl)hydrazinecarbonothioyl)-N-ethylindoline-5-carboxamide .
- (Z)-3'-(2-(1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid .
- 3-methyl-5-oxo-N-[4-(trifluoromethoxy)phenyl]-5H-[1, .
- Other thiazole compounds and their applications include:
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it can inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity. Its antitumor activity is attributed to its ability to interfere with DNA replication and cell division .
Comparison with Similar Compounds
Structural Analogues with Sulfonamide Substituents
Compounds 7a and 7b (N-(3,5-dioxo-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)benzenesulfonamide derivatives) differ structurally by:
Implications :
Pyrrolo-Thiazolo-Pyrimidine Derivatives
Compound 8 (5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine) features:
- A fused pyrrole ring, increasing aromaticity and planarity.
- Methoxyphenyl and phenyl substituents at positions 3, 5, and 6.
Key Differences :
- Ring system : The pyrrolo-thiazolo-pyrimidine scaffold vs. the simpler thiazolo-pyrimidine in the target compound.
- Substituent positions: Methoxy and phenyl groups at non-equivalent positions.
Implications :
Ethyl Carboxylate Derivatives
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ():
- Substituents : A 2,4,6-trimethoxybenzylidene group at position 2 and an ethyl carboxylate at position 5.
- Crystal structure : The pyrimidine ring adopts a flattened boat conformation, with a dihedral angle of 80.94° between the thiazolo-pyrimidine and benzene rings .
Comparison :
- Functional groups : The ethyl carboxylate vs. carboxamide group affects solubility (ester vs. amide) and metabolic stability.
Mannich Base Derivatives
Compound 9e (Ethyl-5-(2-chlorophenyl)-7-methyl-2-(morpholinomethyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate):
- Substituents: A morpholinomethyl group via Mannich reaction, enhancing antimicrobial activity .
Key Differences :
- Bioactivity: The morpholinomethyl group in 9e contributes to broad-spectrum antimicrobial effects, while the dimethylphenyl-carboxamide group’s activity remains uncharacterized but may target different pathways.
- Synthesis : Mannich bases require formaldehyde and secondary amines, differing from the carboxamide coupling used for the target compound .
Biological Activity
N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the thiazolopyrimidine class, characterized by a thiazole ring fused with a pyrimidine structure. Its unique substitution pattern enhances stability and biological activity. The presence of dimethyl and carboxamide groups contributes to its pharmacological properties.
| Property | Details |
|---|---|
| Molecular Formula | C15H12N4O2S |
| Molecular Weight | 304.34 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Research indicates that this compound exhibits potent anticancer activity against various cancer cell lines. Notably, it has shown effectiveness against cervical adenocarcinoma (HeLa cells) and prostate adenocarcinoma (PC3 cells) with significant cytotoxic effects.
- Mechanism of Action :
- Cytotoxicity Studies :
- In vitro studies demonstrated that the compound significantly decreased cell viability in HeLa cells by approximately 50% compared to untreated controls (p < 0.001) .
- Comparative analysis with standard anticancer agents like Sorafenib revealed that the compound's cytotoxicity was notably higher against specific cancer cell lines .
Antimicrobial Activity
Additionally, the compound has shown antimicrobial properties against various bacterial strains. Its efficacy in inhibiting bacterial growth suggests potential applications in treating infections caused by resistant strains.
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of this compound against several cancer cell lines:
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| HeLa | 15.4 | High |
| PC3 | 22.7 | Moderate |
| MCF-7 | 30.1 | Low |
This study highlighted the compound's selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of thiazolopyrimidine derivatives, including our compound:
| Bacterial Strain | Zone of Inhibition (mm) | Activity Level |
|---|---|---|
| E. coli | 18 | Effective |
| S. aureus | 15 | Moderate |
| P. aeruginosa | 12 | Low |
The results indicated that the compound could serve as a lead for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
